2,2-Difluoro-1,6-hexanediamine

Beschreibung

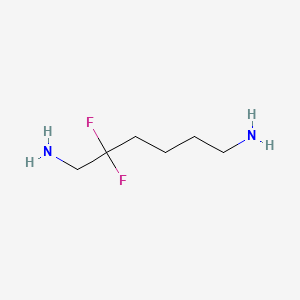

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22232-16-2 |

|---|---|

Molekularformel |

C6H14F2N2 |

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

2,2-difluorohexane-1,6-diamine |

InChI |

InChI=1S/C6H14F2N2/c7-6(8,5-10)3-1-2-4-9/h1-5,9-10H2 |

InChI-Schlüssel |

FRXROEAYBFAFLH-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCN)CC(CN)(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,2 Difluoro 1,6 Hexanediamine and Its Precursors

Strategies for Introducing Geminal Difluoromethylene Groups

The geminal difluoromethylene (CF2) group is a key structural motif that imparts unique electronic and metabolic properties to molecules. Its installation is a cornerstone of synthesizing 2,2-Difluoro-1,6-hexanediamine. Several distinct approaches have been developed for this purpose.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a powerful method for creating C-F bonds. These reactions typically involve the use of reagents with a "positive" fluorine atom that can be attacked by a nucleophilic carbon center, such as an enol or enolate. The development of stable, easy-to-handle electrophilic fluorinating reagents has been crucial for the advancement of this field. acs.org

One of the most common reagents for this transformation is N-fluorobenzenesulfonimide (NFSI). acs.org Another widely used reagent is Selectfluor®, which is a salt with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). acs.org These "tamed" reagents have enabled the development of catalytic and enantioselective fluorination methods. acs.org For the synthesis of a gem-difluoro compound, a precursor such as a ketone can be converted to a monofluoro intermediate, which is then subjected to a second fluorination step. Alternatively, methodologies involving rearrangement reactions can install both fluorine atoms in a single cascade.

Recent advancements have utilized I(I)/I(III) catalysis to convert simple alkenes into gem-difluorinated products. nih.govresearchgate.net For example, α-(bromomethyl)styrenes can be processed into 1,1-difluorinated building blocks using a catalytic amount of an organoiodine compound like p-TolI in combination with Selectfluor® and an amine·HF complex. nih.govresearchgate.net This strategy often proceeds through a phenonium-ion rearrangement to form the geminal difluoromethylene unit. researchgate.net

Table 1: Selected Electrophilic Fluorination Reagents and Catalysts

| Reagent/Catalyst | Substrate Type | Description |

|---|---|---|

| Selectfluor® | β-ketoesters, Oxindoles, Alkenes | A widely used, commercially available electrophilic fluorinating agent. acs.orgnih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | α-cyano esters, α-acyl lactams | Another common electrophilic fluorine source, often used in metal-catalyzed reactions. acs.org |

| Ti(TADDOLato) | β-ketoesters, α-acyl lactams | A chiral Lewis acid catalyst used for asymmetric fluorination. acs.org |

| p-TolI / Selectfluor® | α-(bromomethyl)styrenes | An I(I)/I(III) catalysis system for generating gem-difluorinated products via rearrangement. nih.gov |

Nucleophilic Difluoromethylation Routes

Nucleophilic difluoromethylation involves the use of a reagent that acts as a synthetic equivalent of the difluoromethyl anion ("CF2H-"). cas.cn These methods are advantageous for converting electrophilic centers, such as carbonyl groups, into difluoromethylated products.

Several classes of reagents have been developed for this purpose:

Organosulfur Reagents: Difluoromethyl phenyl sulfone (PhSO2CF2H) is a prominent reagent that, when treated with a base, generates a (benzenesulfonyl)difluoromethyl anion. This anion can react with various electrophiles. A subsequent reductive desulfonylation step removes the sulfone group, yielding the difluoromethylated product. cas.cn

Organophosphorus Reagents: Diethyl difluoromethylphosphonate can be used to introduce a difluoromethyl group into aldehydes and ketones. nih.gov Treatment with a base like sodium methoxide (B1231860) in methanol (B129727) leads to the cleavage of the P-CF2 bond and the formation of a difluoromethylated alcohol. nih.gov

Organosilicon Reagents: (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br), in combination with triphenylphosphine, can generate a difluorinated phosphorus ylide under mild conditions, which then acts as a nucleophile for the difluoromethylation of ketones. acs.org

These routes provide direct access to α,α-difluoro alcohols from carbonyl compounds, which are key intermediates that can be further elaborated to form the desired hexanediamine (B8719201) backbone.

Table 2: Key Nucleophilic Difluoromethylation Reagents

| Reagent | Precursor Functional Group | Mechanism Highlights |

|---|---|---|

| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Primary alkyl halides, Carbonyls | Acts as a "CF2H-" equivalent after deprotonation; requires subsequent reductive desulfonylation. cas.cn |

| Diethyl difluoromethylphosphonate | Aldehydes, Ketones | Base-mediated P-CF2 bond cleavage generates a difluoromethyl anion for nucleophilic addition. nih.gov |

| (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) | Ketones, Nitro alkenes | Forms a difluorinated phosphorus ylide that acts as the nucleophilic species. acs.org |

Radical-Mediated Difluoromethylation

Radical difluoromethylation has emerged as a powerful tool, particularly for late-stage functionalization and the modification of complex molecules. rsc.org These methods involve the generation of a difluoromethyl radical (•CF2H), which can then engage in various C-C bond-forming reactions.

Common strategies for generating •CF2H radicals include:

Silver-Mediated Oxidation: Silver salts can induce the single-electron oxidation of reagents like TMSCF2H (difluoromethyltrimethylsilane) to generate the •CF2H radical. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis, often coupled with a transition metal like nickel, can be used to generate •CF2H radicals from precursors such as bromodifluoromethane (B75531) (BrCF2H). nih.gov This dual catalytic system allows for the cross-coupling of aryl halides with the difluoromethyl group under mild conditions. nih.gov The process can involve a silyl (B83357) radical-mediated halogen atom abstraction from BrCF2H to form the key •CF2H intermediate. nih.gov

These radical-based methods offer excellent functional group tolerance and are suitable for functionalizing substrates containing heteroaromatics. rsc.orgresearchgate.net

Amination Reactions for Hexanediamine Backbone Formation

The formation of the 1,6-diamine is the second critical phase in the synthesis of the target molecule. This typically involves the conversion of terminal functional groups on a six-carbon chain, such as nitriles or halides, into primary amines.

Reductive Amination Techniques (e.g., from dinitriles)

The reduction of dinitriles is a direct and industrially significant route to diamines. For the synthesis of a hexanediamine backbone, adiponitrile (B1665535) serves as an ideal precursor. The carbon-nitrogen triple bonds of the nitrile groups can be reduced to primary amine groups. chemguide.co.uk

Commonly employed methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves treating the dinitrile with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk The reaction often requires elevated temperature and pressure. chemguide.co.uk

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for converting nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically performed in an ether solvent, followed by an acidic workup. chemguide.co.uk Other reagents like ammonia (B1221849) borane (B79455) have also been shown to reduce nitriles effectively. organic-chemistry.org

This approach is highly efficient for producing the fundamental C6 diamine structure. google.com

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a versatile and powerful method for forming C-N bonds. This reaction can be used to construct diamines by coupling a dihalide with an amine source or by coupling a halide with a diamine.

The general protocol involves a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success and can influence yield and substrate scope. nih.gov Ligands like BINAP and DavePhos have been used in the amination of dichloroquinolines to form diamino products. mdpi.com The Josiphos ligand CyPFtBu has also been found to be highly effective for the amination of heteroaryl chlorides. nih.gov

These reactions typically proceed under milder conditions than traditional nucleophilic aromatic substitution methods and exhibit broad functional group compatibility, making them a valuable tool for synthesizing complex diamines. nih.govnih.gov

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound, each offering distinct advantages in terms of efficiency and flexibility.

A divergent synthesis could commence from a key intermediate, such as diethyl 2,2-difluoroadipate. This central precursor could be synthesized via the fluorination of a corresponding ketoester. From this difluorinated diester, divergent pathways could lead to the target diamine through reduction of a dinitrile or diamide (B1670390) intermediate. This approach allows for the late-stage introduction of the amine functionality.

| Synthesis Strategy | Description | Key Features |

| Divergent | A common precursor is synthesized and then elaborated through different reaction pathways to yield the final product. | Starts from a central molecule; later steps introduce key functional groups. |

| Convergent | Key fragments of the target molecule are synthesized independently and then assembled at a later stage. acs.org | Shorter, more efficient, higher overall yield; allows for independent synthesis of fragments. acs.org |

Catalytic Approaches in Difluorinated Diamine Synthesis

Catalysis is pivotal in modern organic synthesis, offering mild and selective methods for constructing complex molecules. Both transition-metal catalysis and organocatalysis provide powerful tools for the synthesis of fluorinated compounds. enamine.net

Transition metals are extensively used for the formation of carbon-fluorine and carbon-nitrogen bonds. While direct C-H fluorination is an active area of research, a more common approach for synthesizing the required precursors involves fluorination of activated positions or cross-coupling reactions.

Palladium (Pd)-catalyzed reactions are instrumental in modern synthesis. For instance, Pd-catalyzed cross-coupling reactions could be employed to construct the carbon skeleton of a precursor molecule. Furthermore, palladium catalysis is crucial for amination reactions, which could be used to introduce the terminal amino groups.

Copper (Cu)-catalyzed reactions are also prominent in fluorine chemistry. Copper catalysts can facilitate the introduction of fluorinated groups into various organic scaffolds. enamine.net

Iron (Fe)-catalyzed reactions offer a cost-effective and environmentally benign alternative. Iron catalysts have been shown to be effective in various transformations, including reductions and cross-coupling reactions that could be applied to the synthesis of this compound precursors. beilstein-journals.org For example, an Fe(II)-catalyzed isomerization of a 5-chloroisoxazole precursor can generate an azirine-2,2-dicarbonyl dichloride, a versatile intermediate for dicarboxylic acid derivatives. beilstein-journals.org

A plausible step could be the reduction of a dinitrile precursor, 2,2-difluoroadiponitrile, to this compound using a transition-metal catalyst like chromium in the presence of a proton source. rsc.org

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules under mild conditions. chemrxiv.org In the context of this compound, if a chiral analogue were desired, organocatalysis could be employed for the stereoselective introduction of the fluorine atoms or other functional groups. For instance, the enantioselective fluorination of an aldehyde or ketone precursor could be achieved using a chiral amine catalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.net This would generate a chiral fluorinated intermediate, which could then be carried forward to the final product, establishing a specific stereocenter in the molecule.

| Catalyst Type | Potential Application in Synthesis | Example Reaction |

| Palladium | C-N bond formation (amination), C-C bond formation (cross-coupling). | Buchwald-Hartwig amination to form terminal amines. |

| Copper | Introduction of fluorinated moieties. | Copper-promoted trifluoromethylthiolation of benzamides. enamine.net |

| Iron | Isomerization of precursors, reduction reactions. | FeCl2-catalyzed isomerization of isoxazoles to azirines. beilstein-journals.org |

| Organocatalyst | Asymmetric fluorination. | Proline-catalyzed α-fluorination of aldehydes. |

Functional Group Compatibility and Protective Strategies

The synthesis of a bifunctional molecule like this compound requires careful management of functional groups to prevent unwanted side reactions. Amine groups are nucleophilic and basic, necessitating protection during many synthetic steps.

Protecting groups are essential for masking the reactivity of the amine functionalities during the synthesis. The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps.

Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., trifluoroacetic acid). The synthesis of N-Boc-1,6-hexanediamine has been reported, demonstrating the feasibility of selective mono-protection of a diamine, which is a key step in many convergent syntheses. ub.edu

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine. This makes it orthogonal to the Boc group.

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition |

| Boc | -C(O)OC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Fmoc | -C(O)O-CH₂-Fluorene | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) |

| Cbz | -C(O)OCH₂Ph | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of another. This is particularly useful in the synthesis of unsymmetrical derivatives of this compound or in stepwise convergent approaches. For example, a precursor could be protected with a Boc group on one amine and a Cbz (carboxybenzyl) group on the other. The Cbz group can be removed by hydrogenolysis (H₂ with a palladium catalyst), leaving the Boc group intact. The Boc group can then be removed later using acid. This orthogonal approach provides precise control over which amine group reacts at each step of a synthetic sequence.

Chemical Reactivity and Derivatization of 2,2 Difluoro 1,6 Hexanediamine

Reactions at the Amine Functionalities

The primary amine groups at the 1 and 6 positions are nucleophilic centers that readily participate in a variety of common organic reactions. However, the strong inductive effect of the two fluorine atoms at the C-2 position can subtly modulate the basicity and nucleophilicity of the amine groups compared to the non-fluorinated analogue, 1,6-hexanediamine (B7767898).

2,2-Difluoro-1,6-hexanediamine reacts with acylating agents such as acyl chlorides, acid anhydrides, and esters to form the corresponding amides. Depending on the stoichiometry of the reactants, either mono- or di-acylated products can be synthesized. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acidic byproduct. The formation of polyamides is also a key application, analogous to the use of 1,6-hexanediamine in the synthesis of Nylon 6,6.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Structure (Disubstituted) | Reaction Type |

| Acetyl Chloride | N,N'-(2,2-difluorohexane-1,6-diyl)diacetamide | Acylation |

| Benzoyl Chloride | N,N'-(2,2-difluorohexane-1,6-diyl)dibenzamide | Acylation |

| Adipoyl Chloride | Polyamide | Polycondensation |

The amine functionalities can undergo nucleophilic substitution with alkyl halides to yield secondary, tertiary, or even quaternary ammonium (B1175870) salts. Mono- or di-alkylation can be controlled by adjusting the reaction stoichiometry. Similarly, N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, providing access to a range of N-aryl derivatives.

Table 2: Examples of Alkylation and Arylation Reactions

| Reagent | Product Type (Disubstituted) | Catalyst/Conditions |

| Methyl Iodide | N1,N1,N6,N6-Tetramethyl-2,2-difluorohexane-1,6-diamine | Base |

| Benzyl Bromide | N1,N6-Dibenzyl-2,2-difluorohexane-1,6-diamine | Base |

| Bromobenzene | N1,N6-Diphenyl-2,2-difluorohexane-1,6-diamine | Palladium catalyst, base |

The reaction of this compound with isocyanates provides a direct route to substituted ureas. Alternatively, ureas can be synthesized using phosgene (B1210022) or its equivalents, or more environmentally friendly methods involving carbon dioxide. researchgate.net Carbamates are formed through the reaction of the diamine with chloroformates or by reacting it with alcohols in the presence of a carbonyl source like carbon dioxide under specific catalytic conditions. nih.govgoogle.com These reactions can be used to produce monomers for polyureas and polyurethanes.

Table 3: Synthesis of Urea and Carbamate Derivatives

| Reagent(s) | Product Class |

| Phenyl isocyanate | Di-substituted Urea |

| Ethyl chloroformate | Di-substituted Carbamate |

| Carbon Dioxide (CO₂) + Amine | Urea nih.gov |

| Carbon Dioxide (CO₂) + Alcohol | Carbamate nih.gov |

Condensation of the primary amine groups with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. When two equivalents of an aldehyde or ketone are reacted with this compound, a diimine is formed. evitachem.com This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. These diimine derivatives can serve as versatile ligands in coordination chemistry. The synthesis of N,N'-Difurfurylidenehexane-1,6-diamine, for example, involves the condensation of furfural (B47365) with hexane-1,6-diamine. evitachem.com

Table 4: Imine and Diimine Formation Reactions

| Carbonyl Compound | Product Structure (Disubstituted) | Product Class |

| Benzaldehyde | (1E,1'E)-N,N'-(2,2-difluorohexane-1,6-diyl)bis(1-phenylmethanimine) | Diimine |

| Acetone | N,N'-(2,2-difluorohexane-1,6-diyl)bis(propan-2-imine) | Diimine |

| Furfural | N,N'-bis(furan-2-ylmethylene)-2,2-difluorohexane-1,6-diamine | Diimine |

Reactions Involving the Difluoro-Substituted Carbon Center

The presence of two fluorine atoms significantly influences the reactivity of the adjacent carbon atoms. The C-F bond is strong, but the electron-withdrawing nature of fluorine can activate adjacent C-H bonds towards certain types of chemical transformations.

The functionalization of traditionally inert carbon-hydrogen bonds is a significant area of chemical research. acs.org While challenging, the C-H bonds on the methylene (B1212753) group adjacent to the difluorinated carbon (the C-3 position) in this compound could potentially undergo activation. This process often requires transition-metal catalysis or photochemical methods to facilitate the cleavage of the C-H bond. rsc.orgnih.gov Such strategies could enable the introduction of new functional groups at this position, offering a pathway to novel and complex fluorinated molecules. For instance, copper-catalyzed C–H fluorination followed by substitution with various nucleophiles has been demonstrated for benzylic C-H bonds, a strategy that could conceptually be adapted to activated aliphatic systems. acs.org

Influence of Fluorine on Neighboring Group Reactivity

The two fluorine atoms on the carbon adjacent to one of the amine groups in this compound exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom of the proximal amine group, thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated counterpart, 1,6-hexanediamine. This reduced reactivity can have a significant impact on the conditions required for chemical transformations involving this amine group. For instance, reactions that rely on the nucleophilic character of the amine, such as acylation or alkylation, may necessitate more forcing conditions or the use of more reactive electrophiles.

Conversely, the distal amine group at the 6-position is sterically and electronically less affected by the difluoromethyl group. Its reactivity is expected to be more comparable to that of a primary alkyl amine. This difference in reactivity between the two amine groups could potentially be exploited for selective derivatization of the more reactive distal amine under carefully controlled reaction conditions.

Polymerization Reactions

This compound serves as a valuable monomer in the synthesis of high-performance fluorinated polymers. The incorporation of fluorine atoms can enhance properties such as thermal stability, chemical resistance, and optical transparency, while lowering the dielectric constant and moisture absorption of the resulting polymers.

Polycondensation with Anhydrides (e.g., Polyimide Synthesis)

The reaction of this compound with aromatic dianhydrides, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), is anticipated to yield fluorinated polyimides. The presence of the difluoro group is expected to influence the properties of these polymers. For instance, polyimides derived from fluorinated diamines often exhibit improved solubility in organic solvents, which is advantageous for processing. mdpi.comntu.edu.tw

The thermal and mechanical properties of these polyimides would be of significant interest. Based on studies of polyimides from other fluorinated diamines, it is expected that those derived from this compound would display high thermal stability. mdpi.comnih.gov The mechanical properties, such as tensile strength and modulus, would be influenced by the polymer's molecular weight, chain packing, and intermolecular interactions. nih.gov

Table 1: Expected Properties of Polyimides Derived from this compound and Common Dianhydrides (Hypothetical Data Based on Analogous Fluorinated Polyimides)

| Dianhydride Monomer | Expected Glass Transition Temperature (Tg) (°C) | Expected 5% Weight Loss Temperature (Td5) (°C) | Expected Tensile Strength (MPa) | Expected Dielectric Constant (at 1 MHz) |

| Pyromellitic dianhydride (PMDA) | 250-300 | > 450 | 80-100 | 2.8 - 3.2 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 280-330 | > 500 | 90-110 | 2.5 - 2.9 |

Polyaddition Reactions

This compound can also participate in polyaddition reactions, for example, with diisocyanates to form polyureas. The reaction involves the nucleophilic addition of the amine groups to the isocyanate groups. The difference in reactivity between the two amine groups in this compound could potentially influence the polymerization kinetics and the resulting polymer structure.

The synthesis of polyureas from diamines and diisocyanates is a well-established process. nih.govsemanticscholar.orgresearchgate.net The incorporation of the difluoro-substituent from this compound into the polyurea backbone is expected to impart beneficial properties, such as increased thermal stability and reduced water absorption, similar to the effects seen in fluorinated polyimides. While specific literature on the polyaddition reactions of this compound is scarce, the general principles of polyurea formation would apply. The resulting fluorinated polyureas could find applications in coatings, elastomers, and adhesives where enhanced performance characteristics are required.

Complexation and Coordination Chemistry

The nitrogen atoms of the amine groups in this compound possess lone pairs of electrons, making them potential ligands for coordination to metal ions. The presence of the fluorine atoms can influence the coordination behavior of this diamine.

Ligand Design for Metal Complexes

This compound can act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a chelate ring. The design of metal complexes with this ligand would need to consider the steric and electronic effects of the gem-difluoro group. The reduced basicity of the amine group adjacent to the CF2 moiety might affect the stability and formation constants of the resulting metal complexes. nih.govmdpi.com

The synthesis of such complexes would typically involve the reaction of a metal salt with the diamine in a suitable solvent. nih.gov Characterization of the resulting complexes would involve techniques such as X-ray crystallography to determine the coordination geometry, and spectroscopic methods (e.g., IR, NMR) to probe the ligand-metal interactions.

Chelation Effects of Fluorine-Containing Diamines

The formation of a chelate ring upon coordination of a bidentate ligand like this compound to a metal ion generally leads to enhanced thermodynamic stability compared to the coordination of two monodentate amine ligands, an effect known as the chelate effect. The presence of the fluorine atoms in the ligand backbone can further modulate the properties of the metal complex.

The electron-withdrawing nature of the fluorine atoms can influence the redox potential of the metal center and the Lewis acidity of the complex. While specific studies on the chelation effects of this compound are not available, research on other fluorinated chelating agents suggests that the resulting complexes can exhibit unique reactivity and stability. nih.gov These properties could be of interest in areas such as catalysis and materials science.

Advanced Applications in Materials Science and Polymer Chemistry

Integration into High-Performance Polymers

High-performance polymers, such as polyimides and poly(ether imide)s, are sought after for their exceptional thermal, mechanical, and chemical resistance. zeusinc.com The incorporation of fluorine-containing monomers is a well-established strategy to further enhance these properties and introduce new functionalities. kpi.ua

Fluorinated Polyimides and Poly(ether imide)s

Polyimides are synthesized through the polycondensation of a dianhydride and a diamine. vt.edu The properties of the resulting polyimide are directly influenced by the chemical structure of these monomers. nih.gov The use of an aliphatic diamine such as 2,2-Difluoro-1,6-hexanediamine, in lieu of or in combination with traditional aromatic diamines, can lead to polymers with a unique combination of flexibility and high performance. The fluorine atoms on the aliphatic chain are key to unlocking a range of desirable material characteristics.

Structural Modification for Tailored Dielectric Response

Table 1: Dielectric Properties of Representative Fluorinated Polyimides

| Polymer System | Frequency | Dielectric Constant (Dk) | Dielectric Loss (Df) |

|---|---|---|---|

| Generic Aromatic PI | 1 MHz | > 3.2 | > 0.005 |

| 6FDA-based FPI | 10 GHz | 2.49 - 3.01 | ~0.002 |

| FPI with side groups | 1 MHz | ~2.8 | ~0.004 |

Note: This table presents typical values for classes of fluorinated polyimides to illustrate the effect of fluorination; data for polymers specifically derived from this compound is not available in the cited literature.

Design Principles for Elevated Thermal Performance

Table 2: Thermal Properties of Various Polyimide Structures

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |

|---|---|---|

| Wholly Aromatic PI | 300 - 400 °C | > 500 °C |

| Fluorinated Aromatic PI | 296 - 388 °C | 513 - 524 °C |

| Aliphatic-Aromatic PI | 280 - 350 °C | > 485 °C |

Strategies for Optical Clarity Enhancement and Color Reduction

Conventional aromatic polyimides are often characterized by a deep yellow or brown color due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). elsevierpure.com For applications in flexible displays and optical components, colorless and transparent polyimides are required. titech.ac.jp The incorporation of fluorinated groups is a key strategy to enhance optical transparency. mdpi.com By using this compound, the aliphatic nature of the diamine disrupts the extensive conjugation and planarity found in wholly aromatic systems, which is a primary factor in CTC formation. The electron-withdrawing nature of the fluorine atoms can also reduce the electron-donating ability of the diamine moiety, further inhibiting CTCs. This leads to polymers with reduced color intensity and higher transparency in the visible spectrum. titech.ac.jpresearchgate.net

Modulating Solubility and Processability through Fluorination

A major challenge with high-performance aromatic polyimides is their poor solubility in common organic solvents, which complicates their processing. ntu.edu.tw The introduction of fluorine atoms and flexible linkages into the polymer backbone can significantly improve solubility. mdpi.commdpi.comresearchgate.netresearchgate.net The gem-difluoro groups in this compound can reduce intermolecular cohesive energy and disrupt chain packing. This, combined with the inherent flexibility of the hexamethylene chain, enhances the entropy of dissolution, making the resulting polyimides more soluble in a wider range of organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). mdpi.comnih.gov This improved solubility facilitates the fabrication of thin films and coatings via solution-casting techniques. mdpi.com

Control of Charge Transfer Complex Interactions

Charge-transfer complexes (CTCs) arise from the interaction between the electron-donating diamine segments and the electron-accepting dianhydride segments of the polyimide chain. These interactions are responsible for the characteristic color of aromatic polyimides and also influence their electrical and optical properties. The integration of this compound provides a direct method to control CTC formation. The aliphatic structure of this diamine physically separates the aromatic dianhydride units, disrupting the π-π stacking that is conducive to strong CTCs. Additionally, the strong electron-withdrawing effect of the two fluorine atoms reduces the electron density on the diamine component, weakening its electron-donating capability. This dual-effect mechanism—steric hindrance from the aliphatic chain and electronic modification by the fluorine atoms—effectively suppresses the formation of CTCs, leading to polymers with lighter color and modified electronic properties.

Polyurethanes and Epoxy Resins

In the realm of polyurethanes, diamines typically function as chain extenders, reacting with isocyanate-terminated prepolymers. The introduction of this compound into a polyurethane backbone can influence the morphology of the hard segments due to the polarity of the C-F bonds. This can affect the phase separation between hard and soft segments, which in turn governs the mechanical properties of the resulting elastomer. While specific research data on polyurethanes derived from this particular diamine is limited, the principles of polyurethane chemistry suggest that its use could lead to materials with modified thermal and mechanical behavior compared to non-fluorinated analogues.

As a curing agent for epoxy resins, this compound can react with the epoxide groups of resins like diglycidyl ether of bisphenol A (DGEBA) to form a crosslinked network. The reaction kinetics and the final properties of the cured material are influenced by the nucleophilicity of the amine groups. The electron-withdrawing effect of the adjacent difluoromethylene group may modulate the reactivity of the amine groups, potentially offering a different curing profile compared to standard aliphatic diamines. The presence of fluorine in the resulting network is also anticipated to enhance the chemical resistance and thermal stability of the cured epoxy system.

Polyamides (e.g., Nylon variants)

Polyamides, such as Nylon, are synthesized through the condensation polymerization of a diamine and a dicarboxylic acid or its derivative. chemguide.co.uknih.gov The well-known polymer Nylon 6,6 is produced from 1,6-hexanediamine (B7767898) and adipic acid. chemguide.co.uk By substituting the standard diamine with this compound, a novel fluorinated polyamide can be synthesized.

The introduction of the gem-difluoro group into the polymer chain is expected to significantly alter the properties of the resulting polyamide. The strong polarity of the C-F bonds can disrupt the regular hydrogen bonding that occurs between amide linkages in traditional nylons. This could lead to a decrease in crystallinity and melting point, potentially improving solubility and processability. nih.gov Conversely, the thermal stability of the polymer may be enhanced due to the high bond energy of C-F bonds.

| Chemical Resistance | Increase | Fluorinated segments are known to be chemically inert. |

Role as a Functional Building Block in Novel Materials

Beyond its direct use in common polymer classes, this compound serves as a specialized building block for creating materials with unique functionalities and architectures.

Development of Fluorine-Containing Monomers

This compound is itself a novel fluorine-containing monomer. The synthesis of such molecules is a key area of research for developing high-performance polymers. nih.gov The presence of the difluoromethylene group is a critical feature, as this motif is known to impart beneficial properties like increased metabolic stability and lipophilicity in bioactive molecules. In the context of polymer science, this functional group provides a site-specific modification that can be used to fine-tune the properties of the final material.

Precursors for Specialized Organic Semiconductors or Dyes

While the aliphatic and saturated nature of this compound does not lend itself to direct use in conjugated systems for semiconductors or dyes, it can serve as a precursor or a solubilizing side-chain component. For instance, it could be used to synthesize more complex monomers that are later incorporated into organic electronic materials. The fluorine atoms can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), in the final conjugated system. In the field of dyes, while not a chromophore itself, its incorporation could modify the photophysical properties of a dye molecule, such as its fluorescence quantum yield or solubility. nuph.edu.ua

Tailoring Macromolecular Architecture

The specific chemical structure of this compound allows for precise control over the macromolecular architecture of polymers. nih.gov The placement of the difluoro group at the second carbon atom introduces a significant steric and electronic perturbation near one of the amine groups, which could lead to asymmetric reactivity during polymerization. This could be exploited to create polymers with unique sequence distributions or architectures.

The balance between the flexible, non-polar hexamethylene backbone and the highly polar C-F2 group provides a tool for manipulating inter-chain and intra-chain interactions. This can be used to control the degree of crystallinity, the glass transition temperature, and the self-assembly behavior of copolymers in solution or in the solid state. By carefully selecting co-monomers, materials with tailored mechanical, thermal, and optical properties can be designed. nih.gov

Linear Chain Incorporations

This compound can theoretically serve as a monomer in condensation polymerization reactions to form linear polymers, most notably polyamides. In a reaction analogous to the synthesis of Nylon 6,6, this fluorinated diamine could be reacted with a dicarboxylic acid, such as adipic acid, to produce a novel fluorinated polyamide.

The repeating unit of this hypothetical polymer, "Nylon 2,2F-6,6," would incorporate the difluoromethylene group directly into the polymer backbone. The presence of the C-F bonds is expected to influence the polymer's properties in several key ways:

Hydrogen Bonding: The strong electron-withdrawing nature of the adjacent difluoro group would decrease the basicity of the amine nitrogens, thereby weakening the hydrogen bonds between amide linkages in the polymer chains. This could lead to a lower melting point and reduced tensile strength compared to traditional Nylon 6,6. unizin.org

Solubility: The introduction of fluorine can increase a polymer's solubility in a wider range of organic solvents, a known effect in many fluorinated polymers like polyimides. mdpi.comnih.gov This could facilitate easier processing and characterization.

Thermal and Chemical Stability: The high strength of the carbon-fluorine bond may enhance the thermal and chemical stability of the polymer, making it more resistant to degradation.

Hydrophobicity: The fluorine atoms would increase the hydrophobicity of the polymer surface, leading to materials with lower surface energy and reduced water absorption.

| Property | Nylon 6,6 (from 1,6-Hexanediamine) | Projected Nylon 2,2F-6,6 (from this compound) | Rationale for Projection |

|---|---|---|---|

| Interchain H-Bonding | Strong | Weaker | Inductive effect of CF2 group reduces N-H bond polarity. |

| Melting Point | ~265 °C | Lower | Disrupted chain packing and weaker hydrogen bonds. |

| Solubility | Soluble in polar solvents like formic acid | Enhanced solubility in a broader range of solvents | Fluorination often increases solubility by reducing intermolecular cohesion. mdpi.com |

| Water Absorption | High (up to 2.8%) | Lower | Increased hydrophobicity from C-F bonds. |

Branched and Cross-Linked Architectures

Beyond linear polymers, this compound could function as a cross-linking agent or a building block for branched polymer architectures. In epoxy resin systems, for instance, the primary amine groups can react with epoxide rings to form a rigid, three-dimensional network. Diamines are commonly used for this purpose. biosynth.com

The substitution with difluoro groups would modulate this cross-linking process. The reduced nucleophilicity of the amine groups would likely necessitate more stringent reaction conditions, such as higher temperatures or longer curing times, compared to non-fluorinated diamines. However, the resulting cross-linked material would benefit from the inclusion of fluorine, potentially exhibiting enhanced thermal stability, chemical resistance, and lower dielectric properties, making it suitable for specialized coatings or advanced composite materials.

Impact of Difluoro-Substitution on Polymerization Kinetics and Thermodynamics

The most significant impact of the 2,2-difluoro substitution is on the reactivity of the amine groups, which directly influences the kinetics of polymerization.

Kinetics: Polymerization reactions involving diamines, such as polyamide or polyurea formation, rely on the nucleophilic attack of the amine's nitrogen atom on an electrophilic center (e.g., a carbonyl carbon). The presence of a gem-difluoro group on the carbon atom alpha to the amine group has a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density on the nitrogen atom.

A study on functionalized gem-difluorinated cycloalkanes confirmed that the CF2 moiety substantially lowers the basicity (pKa) of nearby amine groups due to this strong inductive effect. nih.gov A lower basicity directly correlates with lower nucleophilicity, which is the key determinant of reaction rate in these polymerizations.

Consequently, the rate of polymerization for this compound would be considerably slower than that of 1,6-hexanediamine under identical conditions. libretexts.org This kinetic retardation would require optimization of reaction parameters, such as the use of catalysts or higher temperatures, to achieve high molecular weight polymers in a reasonable timeframe.

| Parameter | 1,6-Hexanediamine | Projected this compound | Kinetic Consequence |

|---|---|---|---|

| Basicity (pKa of Conjugate Acid) | ~10.8 (for each amine) | Significantly Lower | Reduced proton affinity. nih.gov |

| Nucleophilicity | High | Significantly Lower | Slower rate of reaction with electrophiles. |

| Polymerization Rate | Fast | Slow | Requires more forcing conditions for polymerization. |

Thermodynamics: The thermodynamics of polymerization are governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For polymerization to be favorable, ΔG must be negative.

Entropy (ΔS): The conversion of many small monomer molecules into a large polymer chain results in a decrease in the degrees of freedom, making the change in entropy (ΔS) for polymerization consistently negative. libretexts.org This aspect is generally unfavorable for polymerization and is not expected to differ significantly between the fluorinated and non-fluorinated diamine.

Computational and Theoretical Investigations

Quantum Chemical Modeling of Molecular Structure and Conformation

Quantum chemical modeling would be employed to determine the most stable three-dimensional structure of 2,2-Difluoro-1,6-hexanediamine. This involves calculating the potential energy surface of the molecule to identify its global and local energy minima, which correspond to its most stable conformations. Parameters such as bond lengths, bond angles, and dihedral angles would be optimized. For instance, the C-C, C-N, C-H, and C-F bond lengths, as well as the angles around the carbon and nitrogen atoms, would be precisely calculated. The presence of the two fluorine atoms on the second carbon atom (C2) would significantly influence the local geometry and the rotational barriers around the C1-C2 and C2-C3 bonds. The preferred conformations of the hexanediamine (B8719201) backbone, whether extended (anti) or folded (gauche), would be determined by the interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the amine groups and the fluorine atoms.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies would provide insights into its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis in Solution and Solid State

Molecular dynamics (MD) simulations would be performed to study the dynamic behavior of this compound over time, providing a more realistic picture of its conformational landscape in different environments. In a simulated solvent, MD would reveal how the interactions with solvent molecules influence the conformational preferences of the diamine. In the solid state, MD simulations could predict the packing arrangement of the molecules in a crystal lattice and identify the dominant intermolecular interactions, such as hydrogen bonding between the amine groups of neighboring molecules.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation (e.g., NMR, IR interpretations)

Computational methods can predict the spectroscopic properties of a molecule, which is invaluable for its experimental characterization and for elucidating reaction mechanisms.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, ¹⁵N) and coupling constants would be performed. The predicted NMR spectrum would help in the assignment of the experimental signals to specific atoms in the molecule, confirming its structure. For example, the ¹⁹F NMR would show a characteristic signal for the two equivalent fluorine atoms, and its coupling with neighboring protons would provide structural information.

IR Spectroscopy: The infrared (IR) spectrum of this compound would be computationally predicted by calculating its vibrational frequencies. Specific vibrational modes, such as the N-H stretching of the amine groups, C-F stretching, and various C-H and C-C vibrations, would be identified. Comparing the predicted IR spectrum with an experimental one would serve as a powerful tool for structural verification.

Mechanistic Studies of Reactions Involving 2,2 Difluoro 1,6 Hexanediamine

Elucidation of Reaction Pathways

No studies detailing the specific reaction pathways for the synthesis or subsequent reactions of 2,2-Difluoro-1,6-hexanediamine have been found. General principles of diamine and organofluorine chemistry would apply, but specific pathways, including potential side reactions or rearrangement products, have not been documented for this molecule.

Kinetic Studies of Transformations

A search for kinetic data on reactions involving this compound yielded no results. Information regarding reaction rates, rate constants, and the influence of concentration, temperature, and solvent on the speed of transformations involving this compound is not available.

Investigation of Intermediates and Transition States

There is no published research on the intermediates or transition states formed during reactions of this compound. While intermediates such as zwitterions are studied in other contexts, their specific role in the reactivity of this particular difluorinated diamine has not been investigated.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

While the use of catalysts and additives is a cornerstone of modern organic synthesis, no literature specifically describes their application to optimize reactions involving this compound. Research into how different catalytic systems might influence the yield, purity, or selectivity of reactions with this compound has not been reported.

Stereochemical Control and Diastereoselectivity in Synthesis

The influence of the gem-difluoro group on the stereochemical outcome of reactions is a topic of interest in fluorine chemistry. However, specific studies on how the difluorinated second position of the 1,6-hexanediamine (B7767898) backbone directs the stereochemistry or diastereoselectivity in subsequent chemical transformations are absent from the literature. There are no documented examples of fluorine-induced effects on the stereochemical control in the synthesis or reactions of this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated compounds has traditionally relied on methods that can be hazardous and energetically demanding. criver.com Future research will increasingly focus on developing greener, safer, and more efficient pathways to 2,2-Difluoro-1,6-hexanediamine and related structures.

Key areas of investigation include:

Enzymatic Fluorination: The use of enzymes, such as fluorinases, offers a highly selective and environmentally benign method for creating carbon-fluorine bonds under mild conditions. nih.gov Research into engineering or discovering enzymes that can perform selective difluorination on hexane-based precursors could provide a breakthrough for sustainable production.

Hydrothermal Synthesis: For polymerization processes involving fluorinated diamines, hydrothermal methods that use water as a solvent instead of toxic organic solvents like N-methyl-2-pyrrolidone (NMP) are a promising green alternative. mdpi.com Adapting these techniques for polymers derived from this compound could significantly reduce the environmental impact of manufacturing.

Advanced Catalysis: The development of novel catalysts that can facilitate fluorination with higher efficiency and selectivity is crucial. This includes mimicking the action of fluorinase enzymes with synthetic compounds to catalyze fluorination using safer fluorine sources like potassium fluoride. criver.com

Direct Fluorination Techniques: While challenging, methods for the direct fluorination of methylene (B1212753) groups using elemental fluorine (F₂) in the presence of catalysts or mediators are being explored. nih.gov Refining these techniques for aliphatic chains could offer a more direct, albeit complex, route to the target compound.

Table 1: Comparison of Potential Synthetic Approaches for Fluorinated Diamines

| Synthetic Approach | Advantages | Challenges |

| Traditional Fluorination | Established methods, broad substrate scope. | Often uses hazardous reagents (e.g., HF), high energy requirements, potential for byproducts. criver.com |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Limited enzyme availability and stability, substrate specificity can be narrow. |

| Hydrothermal Polymerization | "Green" solvent (water), reduced use of toxic organic solvents, potential for unique polymer structures. mdpi.com | Requires high temperatures and pressures, monomer solubility can be a challenge. |

| Catalytic Fluorination | Potential for high efficiency and safety, can use milder fluorinating agents. criver.com | Catalyst development is complex, may require specific reaction conditions. |

Exploration of New Derivatization Strategies

The two primary amine groups of this compound are reactive handles that allow for a wide range of chemical modifications. Future research will explore novel derivatization strategies to create a diverse library of compounds with tailored functionalities.

Potential derivatization pathways include:

Formation of Functional Amides and Imines: Reacting the diamine with a variety of carboxylic acids, acid chlorides, or aldehydes/ketones can produce a vast array of di-amides and di-imines. These derivatives could find applications as ligands, specialty chemicals, or intermediates for further synthesis.

Synthesis of Heterocyclic Compounds: The diamine can serve as a precursor for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

Development of "Fixed-Charge" Derivatives: For applications in mass spectrometry, derivatization reagents that introduce a permanent positive charge can enhance analytical sensitivity. researchgate.net Creating such derivatives of this compound could improve its detection and quantification in complex mixtures.

Advanced Materials Development with Tailored Properties

A primary application for fluorinated diamines is in the synthesis of high-performance polymers, such as polyamides and polyimides. chemmethod.com The inclusion of the difluoromethylene group in the polymer backbone is expected to impart several advantageous properties.

Future research in materials science will focus on:

High-Performance Polyimides: Fluorinated polyimides are known for their excellent thermal stability, chemical resistance, and optical transparency. mdpi.comnih.gov Systematically synthesizing a series of polyimides using this compound and various dianhydrides will allow for the fine-tuning of properties like glass transition temperature, solubility, and dielectric constant. nih.gov

Fluorinated Polyamides (Nylons): Creating novel nylons from this diamine could lead to materials with lower moisture absorption, reduced friction, and enhanced thermal stability compared to their non-fluorinated counterparts.

Superhydrophobic Surfaces: Fluorinated polymers are renowned for their low surface energy, leading to materials with superwetting properties, including superhydrophobicity. rsc.orgnih.gov Polymers derived from this compound could be used to create robust water-repellent coatings.

Table 2: Predicted Influence of 2,2-Difluoro Group on Polymer Properties

| Property | Expected Effect of Fluorine | Rationale |

| Thermal Stability | Increased | The high strength of the C-F bond enhances resistance to thermal degradation. nih.gov |

| Chemical Resistance | Increased | Fluorine atoms create a protective shield around the polymer chain, making it less susceptible to chemical attack. nih.gov |

| Solubility | Increased | The presence of fluorine can disrupt polymer chain packing, increasing free volume and improving solubility in organic solvents. nih.gov |

| Dielectric Constant | Decreased | The low polarizability of the C-F bond leads to materials with lower dielectric constants, useful for electronics. |

| Moisture Absorption | Decreased | The hydrophobic nature of fluorinated segments repels water. rsc.org |

| Optical Transparency | Increased | Fluorination can reduce intermolecular charge transfer complex (CTC) interactions, leading to less colored and more transparent polyimide films. nih.gov |

Computational Design and Prediction of Novel Fluorinated Diamines

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules and materials. acs.org These methods allow for the in silico design and property prediction of novel fluorinated diamines before their costly and time-consuming synthesis.

Future research will leverage computational approaches to:

Predict Physicochemical Properties: Quantum chemistry calculations can be used to predict key properties of this compound and its derivatives, such as pKa, bond dissociation energies, and reactivity, which can guide their application. chapman.eduemerginginvestigators.org

Design Monomers for Tailored Polymers: By simulating how changes in the molecular structure of the diamine affect the bulk properties of the resulting polymer, researchers can rationally design new monomers. For instance, the position and number of fluorine atoms can be varied to optimize properties for specific applications. researchgate.net

Employ Machine Learning Models: Data-driven approaches using machine learning (ML) can rapidly predict a wide range of polymer properties based on the monomer's structure. llnl.gov An ML model trained on datasets of fluorinated polymers could instantly predict the performance of a polymer made from a novel diamine, dramatically speeding up the design-test cycle.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most powerful advancements will come from the tight integration of computational design and experimental synthesis. researchgate.net This synergistic approach creates an iterative loop where computational models guide experimental work, and the results from those experiments are used to refine the models further.

A future research workflow could look like this:

Computational Screening: A library of virtual fluorinated diamine candidates, based on the this compound scaffold, is created. Computational tools and ML models predict their properties and the properties of the polymers they would form. acs.orgllnl.gov

Targeted Synthesis: The most promising candidates identified in silico are then synthesized in the lab. This targeted approach saves significant time and resources compared to trial-and-error synthesis.

Experimental Validation: The synthesized diamines and their derivative materials are characterized, and their properties are measured.

Model Refinement: The experimental data is fed back into the computational models to improve their accuracy and predictive power for the next round of design. acs.org

This combination of predictive modeling and focused experimentation will be the key to efficiently unlocking the full potential of this compound and designing the next generation of advanced fluorinated materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.